molecular formula C13H7Cl2NO4 B6393526 5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID CAS No. 1261901-24-9

5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID

Cat. No.: B6393526
CAS No.: 1261901-24-9
M. Wt: 312.10 g/mol
InChI Key: WUIIGHIBXSKSEW-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is an organic compound with a complex structure that includes both carboxylic acid and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid typically involves the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The steps are as follows:

    Dissolve: 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid in a solution of sodium hydroxide in water.

    Heat: the mixture to reflux for several hours until the starting material is completely converted to the corresponding carboxylic acid.

    Cool: the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    Filter: the product and wash with water to remove any impurities.

    Dissolve: the product in a mixture of ethanol and water.

    Add: hydrogen gas and palladium catalyst to the solution and stir under pressure for several hours until the nitro group is reduced to an amine.

    Acidify: the reaction mixture with hydrochloric acid to precipitate the final product.

    Dry: the product under vacuum to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The chlorinated aromatic rings can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) and palladium (Pd) catalyst are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while oxidation can lead to various oxidized derivatives.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a substrate for enzyme assays.

    Biology: The compound can be used in biochemical studies to investigate enzyme activities and interactions.

    Industry: Used in the synthesis of novel compounds and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes and inhibits their activity. This inhibition may be due to the presence of the chlorinated aromatic rings, which interact with the receptor sites in a specific way.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carboxy-4-chlorophenyl)azo]salicylic acid
  • 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid

Uniqueness

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is unique due to its specific structure, which includes both carboxylic acid and chlorinated aromatic rings. This structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIIGHIBXSKSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688219
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-24-9
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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